Chiral Scaffold Superiority: (1S,3R)-Specific Applications in Peptidomimetics vs. (1R,3S)-Isomer's Role in Antivirals
The (1S,3R) stereoisomer is specifically cited for its utility in the synthesis of peptidomimetics and enzyme inhibitors, representing a distinct application space from the (1R,3S) isomer, which is a known intermediate for the HIV integrase inhibitor Bictegravir . This divergent application profile provides a clear, use-case-based differentiation for procurement.
| Evidence Dimension | Primary Synthetic Application |
|---|---|
| Target Compound Data | Synthesis of peptidomimetics and other fine chemicals |
| Comparator Or Baseline | (1R,3S)-3-Aminocyclopentanol hydrochloride |
| Quantified Difference | Application specificity; (1R,3S) isomer is a direct intermediate for the HIV drug Bictegravir |
| Conditions | Pharmaceutical synthesis and drug discovery programs |
Why This Matters
This data confirms that procurement of (1S,3R)-3-Aminocyclopentanol hydrochloride is essential for research programs targeting peptidomimetics, and that the (1R,3S) isomer cannot be substituted without compromising project outcomes.
